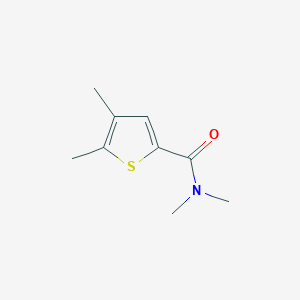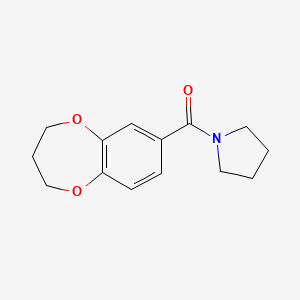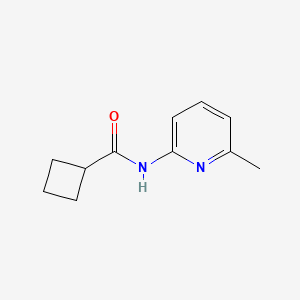
N,N,5-trimethyl-4-propylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-trimethyl-4-propylthiophene-2-carboxamide, also known as TMT, is a sulfur-containing organic compound that has gained attention in scientific research due to its unique biochemical and physiological effects. TMT is a volatile compound that is commonly found in the urine of rodents and is known to elicit fear and anxiety-related behaviors in animals. In recent years, TMT has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals.
Wirkmechanismus
The mechanism of action of N,N,5-trimethyl-4-propylthiophene-2-carboxamide is not fully understood, but it is thought to involve the activation of the olfactory system. N,N,5-trimethyl-4-propylthiophene-2-carboxamide is detected by specialized olfactory receptor neurons in the nasal cavity, which send signals to the brain via the olfactory bulb. The exact neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide is still under investigation.
Biochemical and Physiological Effects:
N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has been shown to increase heart rate and blood pressure in rodents. It also elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased vigilance. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a stress response system that regulates the release of cortisol and other stress hormones.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has several advantages as a research tool. It is a simple and easy-to-use compound that can be administered in a controlled manner. N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a robust and reproducible fear and anxiety-related response in rodents, making it a useful tool for studying the neural mechanisms underlying these behaviors. However, N,N,5-trimethyl-4-propylthiophene-2-carboxamide has some limitations as well. It is a volatile compound that can be difficult to handle, and its effects can be influenced by factors such as temperature and humidity. Additionally, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure may not accurately reflect the complex nature of fear and anxiety-related behaviors in humans.
Zukünftige Richtungen
There are several future directions for research on N,N,5-trimethyl-4-propylthiophene-2-carboxamide. One area of interest is the neural circuitry involved in the fear and anxiety-related responses to N,N,5-trimethyl-4-propylthiophene-2-carboxamide. Researchers are also investigating the role of N,N,5-trimethyl-4-propylthiophene-2-carboxamide in the development of anxiety disorders and other psychiatric conditions. Additionally, there is interest in developing new compounds that can selectively activate or inhibit the neural circuits involved in fear and anxiety-related behaviors. Finally, there is potential for the use of N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a diagnostic tool for anxiety disorders and other psychiatric conditions.
Synthesemethoden
The synthesis of N,N,5-trimethyl-4-propylthiophene-2-carboxamide involves the reaction of 4-propylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds under mild conditions and yields N,N,5-trimethyl-4-propylthiophene-2-carboxamide as a colorless liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
N,N,5-trimethyl-4-propylthiophene-2-carboxamide has been used as a research tool to study the neural mechanisms underlying fear and anxiety-related behaviors in animals. In rodents, N,N,5-trimethyl-4-propylthiophene-2-carboxamide exposure elicits a range of fear and anxiety-related behaviors, including freezing, avoidance, and increased heart rate. N,N,5-trimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the amygdala, a brain region involved in fear and anxiety processing.
Eigenschaften
IUPAC Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-6-9-7-10(14-8(9)2)11(13)12(3)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKVAYWKNDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-4-propylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

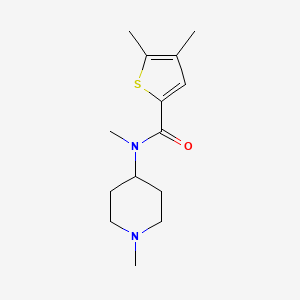
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

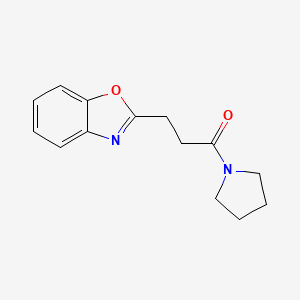

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


